molecular formula C8H10N2OS B13154269 2-Methoxy-6-methylpyridine-3-carbothioamide

2-Methoxy-6-methylpyridine-3-carbothioamide

Cat. No.: B13154269
M. Wt: 182.25 g/mol
InChI Key: TXVCNXZQMLBMQZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methoxy-6-methylpyridine-3-carbothioamide typically involves the reaction of 2-methoxy-6-methylpyridine with a suitable thiocarbonyl reagent. One common method includes the use of thiosemicarbazide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired carbothioamide product . The reaction conditions often require a controlled temperature and pH to ensure the formation of the correct product.

Chemical Reactions Analysis

2-Methoxy-6-methylpyridine-3-carbothioamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine group.

    Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methoxy-6-methylpyridine-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylpyridine-3-carbothioamide involves its interaction with specific molecular targets. The methoxy and carbothioamide groups within the structure can interact with biological targets, leading to various effects. For example, the compound can act as an inhibitor or activator of certain enzymes, depending on the context. The exact pathways involved are still under investigation, but its ability to form hydrogen bonds and other interactions with biological molecules is crucial to its activity.

Comparison with Similar Compounds

2-Methoxy-6-methylpyridine-3-carbothioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research contexts .

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

2-methoxy-6-methylpyridine-3-carbothioamide

InChI

InChI=1S/C8H10N2OS/c1-5-3-4-6(7(9)12)8(10-5)11-2/h3-4H,1-2H3,(H2,9,12)

InChI Key

TXVCNXZQMLBMQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=S)N)OC

Origin of Product

United States

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